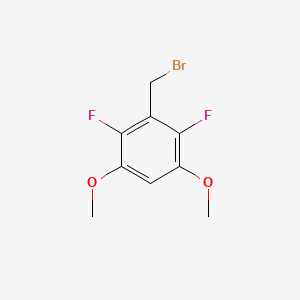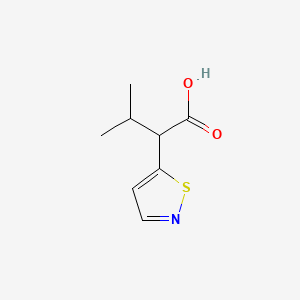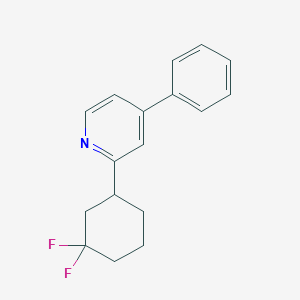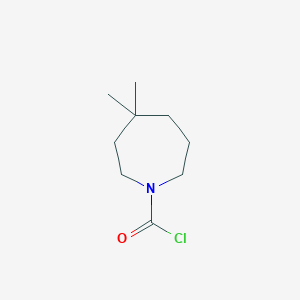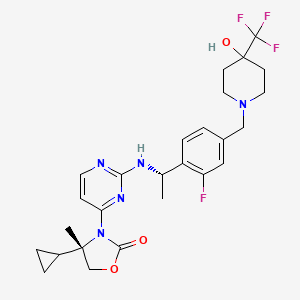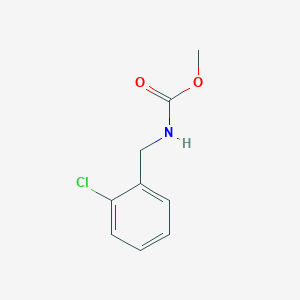
Methyl 2-chlorobenzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chlorobenzylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group (–NHCOO–) attached to a methyl 2-chlorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-chlorobenzylcarbamate can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to produce the corresponding carbamates . This one-pot procedure is versatile and efficient, offering an economical route to various carbamate compounds.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired purity and yield of the final product. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high efficiency in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chlorobenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to produce the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Hydrolysis: Acidic or basic conditions can promote the hydrolysis of the carbamate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted benzylcarbamates, while hydrolysis produces the corresponding amine and carbon dioxide.
Aplicaciones Científicas De Investigación
Methyl 2-chlorobenzylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 2-chlorobenzylcarbamate involves its interaction with specific molecular targets. For instance, similar compounds like carbendazim exert their effects by binding to tubulin proteins, disrupting microtubule assembly, and inhibiting cell division . This mechanism is relevant in the context of its potential biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Carbendazim: A benzimidazole fungicide with similar structural features and biological activities.
Methyl carbamate: A simpler carbamate compound used in various chemical reactions.
Benzyl carbamate: Another carbamate derivative with applications in organic synthesis.
Uniqueness
Methyl 2-chlorobenzylcarbamate is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H10ClNO2 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
methyl N-[(2-chlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)11-6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12) |
Clave InChI |
PPVQAMUCISNMKY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NCC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



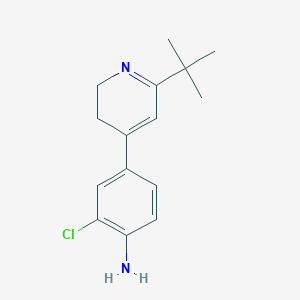
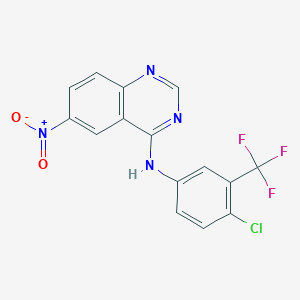
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B13090876.png)
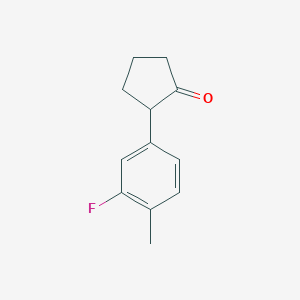
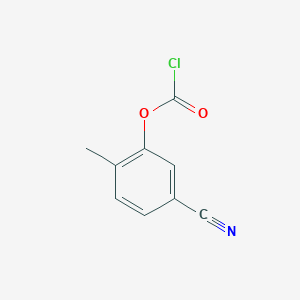
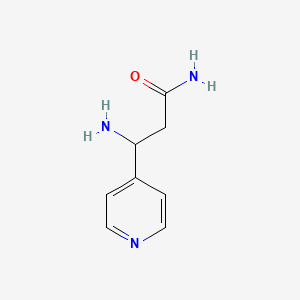
![tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B13090919.png)
![4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090923.png)
